molecular formula C7H14N2O2 B12993520 1-Methyl-1,4-diazepane-6-carboxylic acid

1-Methyl-1,4-diazepane-6-carboxylic acid

Cat. No.: B12993520
M. Wt: 158.20 g/mol
InChI Key: LTLFMZCOIXULDS-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazepane-6-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-diazepane-6-carboxylic acid can be synthesized through the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and various aromatic aldehydes . The reaction is typically carried out under controlled conditions and characterized using techniques such as 1H NMR and LCMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often include the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted diazepane derivatives.

Scientific Research Applications

1-Methyl-1,4-diazepane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.

    1-Methyl-1,4-diazepane: Similar to 1-Methyl-1,4-diazepane-6-carboxylic acid but without the carboxylic acid group.

    1,4-Diazepane-6-carboxylic acid: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-methyl-1,4-diazepane-6-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-9-3-2-8-4-6(5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11)

InChI Key

LTLFMZCOIXULDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC(C1)C(=O)O

Origin of Product

United States

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